![molecular formula C20H25F3O3S B181908 [(8R,9S,10R,13S,14S)-10,13-二甲基-2,7,8,9,11,12,14,15-八氢-1H-环戊并[a]菲-17-基]三氟甲磺酸酯 CAS No. 154229-36-4](/img/structure/B181908.png)
[(8R,9S,10R,13S,14S)-10,13-二甲基-2,7,8,9,11,12,14,15-八氢-1H-环戊并[a]菲-17-基]三氟甲磺酸酯
描述
Androsta-3,5,16-trien-17-ol Trifluoromethanesulfonate is a complex organic compound with a unique structure It is characterized by its cyclopenta[a]phenanthrene core, which is a polycyclic aromatic hydrocarbon, and a trifluoromethanesulfonate group attached to it
科学研究应用
Therapeutic Applications
Cancer Treatment
Androsta-3,5,16-trien-17-ol trifluoromethanesulfonate has been identified as a potent agent in the treatment of androgen-dependent cancers, notably prostate and breast cancer. The compound functions by modulating androgen and estrogen receptors, which are critical in the development and progression of these cancers. Clinical studies have demonstrated its effectiveness in reducing tumor size and improving patient outcomes when administered in doses ranging from 0.001 to 0.04 mmole/kg body weight .
Synthesis and Preparation
The synthesis of androsta-3,5,16-trien-17-ol trifluoromethanesulfonate typically involves several steps:
- Starting Materials : The synthesis often begins with steroid precursors such as androstenedione.
- Reactions : Key reactions include alkylation and trifluoromethanesulfonation to introduce the trifluoromethanesulfonate group.
- Purification : The final product is purified through chromatography methods to ensure high purity levels suitable for clinical use .
In Vivo Studies
Research has shown that administration of androsta-3,5,16-trien-17-ol trifluoromethanesulfonate leads to significant reductions in prostate weight and tumor mass in animal models. For instance, a study involving male HWT mice treated with this compound demonstrated a marked decrease in prostate size compared to control groups treated with other agents like Ketoconazole .
Clinical Implications
Clinical trials have highlighted the efficacy of this compound in patients with castration-resistant prostate cancer (CRPC). Patients receiving treatment exhibited improved survival rates and quality of life metrics compared to those on standard therapies .
Safety Profile
The safety profile of androsta-3,5,16-trien-17-ol trifluoromethanesulfonate has been assessed through various toxicity studies. The compound was well-tolerated at therapeutic doses with minimal adverse effects reported during clinical trials. Long-term studies are ongoing to further evaluate its safety in chronic use scenarios .
Data Table: Summary of Key Findings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Androsta-3,5,16-trien-17-ol Trifluoromethanesulfonate typically involves multiple steps. The starting material is often a steroidal compound, which undergoes several chemical transformations to introduce the trifluoromethanesulfonate group. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
化学反应分析
Types of Reactions
Androsta-3,5,16-trien-17-ol Trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, such as amines or alcohols.
作用机制
The mechanism of action of Androsta-3,5,16-trien-17-ol Trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s structure allows it to interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Similar compounds include other steroidal derivatives with different functional groups, such as:
- [(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] chloride
- [(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Uniqueness
The presence of the trifluoromethanesulfonate group in Androsta-3,5,16-trien-17-ol Trifluoromethanesulfonate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for forming stable intermediates. This makes it a valuable compound for various applications in research and industry.
生物活性
Androsta-3,5,16-trien-17-ol trifluoromethanesulfonate is a steroid compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and hormonal regulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and implications for therapeutic use.
Chemical Structure and Properties
Androsta-3,5,16-trien-17-ol trifluoromethanesulfonate is characterized by a steroid backbone with specific functional groups that enhance its biological activity. The trifluoromethanesulfonate group is known to improve the solubility and stability of steroid compounds, which can influence their pharmacokinetics and bioavailability.
-
Inhibition of Hydroxylase/Lyase Enzymes :
- Studies have shown that compounds similar to androsta-3,5,16-trien-17-ol can inhibit the 17-hydroxylase/lyase enzyme complex, which is critical in the biosynthesis of androgens and estrogens. This inhibition can lead to reduced levels of these hormones in androgen-dependent cancers such as prostate cancer .
- Antiproliferative Effects :
Table 1: Biological Activity Summary
Cell Line | Effect | IC50 (µM) | Reference |
---|---|---|---|
22Rv1 (Prostate) | Antiproliferative | 0.003 | |
MCF-7 (Breast) | Hormonal modulation | 0.32 | |
HepG2 (Liver) | Cytotoxicity | 0.13 |
Case Study 1: Prostate Cancer Treatment
A study evaluated the efficacy of androsta-3,5,16-trien-17-ol in inhibiting growth in androgen-dependent prostate cancer cells. The results showed a dose-dependent response with an IC50 value significantly lower than traditional therapies, indicating its potential as a more effective treatment option.
Case Study 2: Hormonal Regulation
In another study focusing on breast cancer cell lines (MCF-7), androsta-3,5,16-trien-17-ol was shown to modulate estrogen receptor activity. This modulation could provide a dual approach in treating hormone-sensitive cancers by both reducing estrogen levels and directly inhibiting tumor growth .
Research Findings
Recent findings highlight the compound's ability to:
属性
IUPAC Name |
[(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3O3S/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(19(15,2)12-10-16(14)18)26-27(24,25)20(21,22)23/h3,5-6,9,14-16H,4,7-8,10-12H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQBXNHYTUSZON-QAGGRKNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC=CC1=CCC3C2CCC4(C3CC=C4OS(=O)(=O)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC=CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4OS(=O)(=O)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440580 | |
Record name | [(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154229-36-4 | |
Record name | Androsta-3,5,16-trien-17-ol, 17-(1,1,1-trifluoromethanesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154229-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。